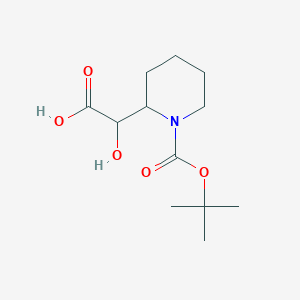
2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid” is a chemical compound with the formula C12H21NO4 . It’s used in pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound involves several steps. Some of the reaction conditions include the use of sodium hydroxide in water and tert-butyl alcohol for 16 hours at ambient temperature . Another method involves the use of dmap and dicyclohexyl-carbodiimide in diethyl ether at ambient temperature .Molecular Structure Analysis
The molecular weight of this compound is 243.30 . The InChI Key is CKAXJDBTNNEENW-VIFPVBQESA-N .Physical And Chemical Properties Analysis
The boiling point of this compound is not specified .Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Derivative Development
Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives
Research by Xue et al. (2002) focuses on the asymmetric synthesis of derivatives such as (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid starting from L-aspartic acid beta-tert-butyl ester. This study highlights the utility of tert-butoxycarbonyl protected compounds in the synthesis of complex molecules with potential applications in medicinal chemistry and drug development (Xue et al., 2002).
Building Blocks for Bioactive Molecules
Preparation of Enantiopure Derivatives
Marin et al. (2004) describe the preparation of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates as precursors for the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. This showcases the importance of such compounds as building blocks for synthesizing bioactive molecules and pharmaceuticals (Marin et al., 2004).
Synthesis of Protected Peptide Segments
Safety-Catch Linker for Solid Phase Synthesis
Panke and Frank (1998) have developed an improved synthetic route for preparing 2-(N im -tert-butoxycarbonyl-5-methyl-imidazol-4yl)-2-hydroxyacetic acid, a safety-catch-linker. This linker facilitates the direct release of peptide acids into aqueous buffers after Fmoc solid phase synthesis, demonstrating the compound's role in simplifying peptide synthesis processes (Panke & Frank, 1998).
Copolymer Production and Environmental Applications
Degradable Polycarbonates from Dihydroxybutyric Acid
Tsai, Wang, and Darensbourg (2016) discuss the production of degradable polycarbonates derived from dihydroxybutyric acid and carbon dioxide using cobalt(III) salen catalysts. This research highlights the environmental applications of such compounds in creating biocompatible polymers and copolymers that are degradable and potentially useful in drug delivery systems (Tsai, Wang, & Darensbourg, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-hydroxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(17)13-7-5-4-6-8(13)9(14)10(15)16/h8-9,14H,4-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHGBLXJADIZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



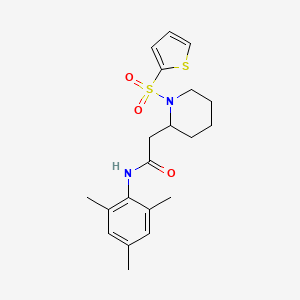
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-3-nitrobenzamide](/img/structure/B2751636.png)
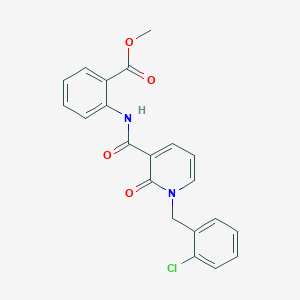
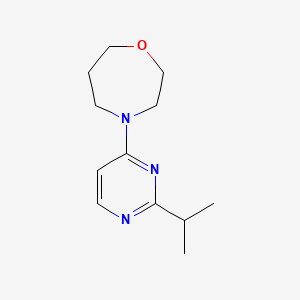
![8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2751640.png)
![1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2751642.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2751644.png)
![[3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid](/img/structure/B2751646.png)

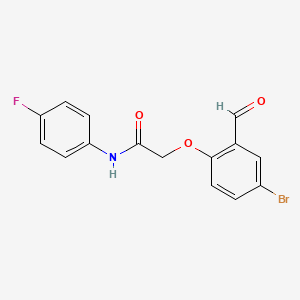
![(E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-iodoanilino)prop-2-en-1-one](/img/structure/B2751654.png)
![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2751655.png)